(1S)-6,8-Dioxabicyclo[3.2.1]octane
Description
Historical Context of the 6,8-Dioxabicyclo[3.2.1]octane System in Organic Chemistry
The 6,8-dioxabicyclo[3.2.1]octane ring system is a well-established structural motif in organic chemistry. acs.org Its presence has been identified in a variety of natural products, including pheromones and compounds with potential pharmaceutical applications. ias.ac.in Early research focused on the isolation and structural elucidation of these natural products, which in turn spurred the development of synthetic methods to access this bicyclic framework. researchgate.netrsc.org Over the years, numerous synthetic strategies have been reported, ranging from classical cyclization reactions to modern catalytic methods, highlighting the enduring interest in this chemical entity. acs.org The development of these synthetic approaches has not only provided access to the natural products themselves but has also contributed to the broader field of synthetic organic chemistry.
Significance of the (1S) Stereoisomer in Natural Products Chemistry and Synthetic Endeavors
The (1S) stereoisomer of the 6,8-dioxabicyclo[3.2.1]octane system is of paramount significance due to its presence in a wide array of natural products. A notable example is levoglucosenone (B1675106), a derivative of the 6,8-dioxabicyclo[3.2.1]octane skeleton, which is readily obtainable from the pyrolysis of cellulose. rsc.orgnih.gov This enantiomerically pure starting material has served as a valuable chiral synthon in the total synthesis of various complex natural products.
The biological activity of many compounds containing the 6,8-dioxabicyclo[3.2.1]octane core is often dependent on their stereochemistry. For instance, the pheromone frontalin (B1251666), which possesses a 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane skeleton, demonstrates stereospecific biological activity. This underscores the importance of stereocontrolled synthetic methods to access specific enantiomers like the (1S) isomer for biological studies and potential applications.
The pursuit of asymmetric syntheses of (1S)-6,8-dioxabicyclo[3.2.1]octane and its derivatives has been a major focus of synthetic endeavors. These efforts have led to the development of innovative stereoselective reactions and strategies, further enriching the toolbox of organic chemists.
Structural Features and Stereochemical Considerations in the 6,8-Dioxabicyclo[3.2.1]octane Framework
The 6,8-dioxabicyclo[3.2.1]octane framework is characterized by a bicyclic system containing a six-membered and a five-membered ring sharing two carbon atoms and two oxygen atoms. vulcanchem.com This rigid structure imposes specific conformational constraints that influence its reactivity. The IUPAC name, 6,8-dioxabicyclo[3.2.1]octane, precisely defines the connectivity of the atoms within this framework. nih.gov
The stereochemistry of this bicyclic system is a critical aspect, with the potential for multiple stereoisomers. The designation "(1S)" refers to the absolute configuration at the C1 bridgehead carbon atom. The spatial arrangement of substituents on the bicyclic core is crucial for the biological activity of many natural products containing this scaffold.
The inherent chirality of derivatives like levoglucosenone, which possesses the (1S,5R) configuration, makes them valuable starting materials for asymmetric synthesis. rsc.org The rigid bicyclic structure allows for a high degree of stereochemical control in reactions, enabling the synthesis of enantiomerically pure target molecules. publish.csiro.au Understanding the stereochemical nuances of the 6,8-dioxabicyclo[3.2.1]octane framework is therefore essential for the design and execution of synthetic strategies targeting complex natural products.
Data Tables
Table 1: Properties of 6,8-Dioxabicyclo[3.2.1]octane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10O2 | nih.govfda.gov |
| Molecular Weight | 114.14 g/mol | nih.govfda.gov |
| IUPAC Name | 6,8-dioxabicyclo[3.2.1]octane | nih.gov |
| InChI | InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2 | nih.gov |
| InChIKey | DYXJGWLSYLPWMO-UHFFFAOYSA-N | nih.gov |
| SMILES | C1CC2COC(C1)O2 | nih.gov |
Table 2: Notable Natural Products Containing the 6,8-Dioxabicyclo[3.2.1]octane Framework
| Compound | Significance | Source |
|---|---|---|
| Frontalin | Pheromone of bark beetles. | ias.ac.inresearchgate.net |
| Brevicomin | Pheromone component of several bark beetle species. | researchgate.net |
| Multistriatin | Aggregation pheromone of the European elm bark beetle. | ias.ac.in |
| Zaragozic Acids | Potent inhibitors of squalene (B77637) synthase. | acs.org |
| Palytoxin | A complex and highly toxic marine natural product. | ias.ac.in |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68778-95-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1S)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-5-4-7-6(3-1)8-5/h5-6H,1-4H2/t5-,6?/m0/s1 |
InChI Key |
DYXJGWLSYLPWMO-ZBHICJROSA-N |
Isomeric SMILES |
C1C[C@H]2COC(C1)O2 |
Canonical SMILES |
C1CC2COC(C1)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s 6,8 Dioxabicyclo 3.2.1 Octane and Its Derivatives
Total Synthesis Strategies
The synthesis of the 6,8-dioxabicyclo[3.2.1]octane skeleton, a key feature of aggregation pheromones like (-)-exo-isobrevicomin and (+)-exo-brevicomin, has been a significant area of research. scispace.comscielo.br These volatile compounds are produced by beetles such as Dendroctonus ponderosae. scispace.comscielo.br The development of synthetic routes to these and other related natural products has spurred the creation of innovative chemical methodologies.
Enantioselective Synthesis Approaches
Achieving high levels of enantioselectivity is paramount in the synthesis of biologically active molecules like (1S)-6,8-dioxabicyclo[3.2.1]octane. Chemists have employed a variety of catalytic and substrate-controlled methods to prepare specific enantiomers of this bicyclic system and its derivatives.
A novel and efficient pathway to the asymmetric synthesis of the 6,8-dioxabicyclo[3.2.1]octane framework involves a sequence combining a catalytic hetero-Diels-Alder reaction with an allylboration step. thieme-connect.comresearchgate.net This three-component reaction strategy has been successfully applied to the enantioselective synthesis of derivatives like (+)-iso-exo-brevicomin. thieme-connect.com A key feature of this methodology is the subsequent ruthenium-catalyzed isomerization of an allylic alcohol group, which streamlines the construction of the target bicyclic subunit. thieme-connect.comresearchgate.net
The hetero-Diels-Alder reaction is a powerful tool for constructing multifunctional compounds in a single step. nih.gov In this context, the reaction creates the initial heterocyclic ring, which is then further elaborated to form the final bicyclic system. The use of chiral catalysts ensures that the desired enantiomer is produced with high selectivity. nih.gov
The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of enantioselective synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high enantiomeric excess. mdpi.com This method has been instrumental in the synthesis of the 6,8-dioxabicyclo[3.2.1]octane skeleton. scispace.comscielo.brcapes.gov.brdocumentsdelivered.com
In a typical application, an appropriate alkenyl precursor, such as 6-hepten-2-one, undergoes dihydroxylation using an AD-mix reagent (e.g., AD-mix-α). capes.gov.brdocumentsdelivered.com The resulting chiral diol is then subjected to acid-catalyzed cyclization to yield the desired bicyclic acetal (B89532), such as (1S,5R)-5-methyl-6,8-dioxabicyclo[3.2.1]octane. capes.gov.brdocumentsdelivered.com This two-pot methodology provides a direct route to the core structures of pheromones like (-)-frontalin (B1251542) and brevicomin. capes.gov.br The strategy often involves the conjugate addition of acetonides derived from the dihydroxylation to unsaturated ketones, followed by intramolecular cyclization. scispace.comscielo.br
| Precursor | Key Reagents | Product | Reference |
| 6-Hepten-2-one | AD-mix-α, Acid | (1S,5R)-5-methyl-6,8-dioxabicyclo[3.2.1]octane | capes.gov.brdocumentsdelivered.com |
| Acetonides 13 and 14 | Methyl vinyl ketone, Ethyl vinyl ketone, H3PW12O40 | exo-Isobrevicomin, exo-Brevicomin (B1210355) | scispace.com |
A sophisticated approach for the single-step, diastereoselective construction of the 6,8-dioxabicyclo[3.2.1]octane framework utilizes a palladium-organo relay catalysis. acs.org This strategy involves the reaction of simple starting materials like vinylethylene carbonates and amine-substituted enones. acs.org The development of such efficient protocols is crucial as this bicyclic ether scaffold is prevalent in a wide array of bioactive natural products. acs.orgnih.govnih.gov
This cascade reaction strategically employs a palladium redox-relay process to connect an initial oxypalladative cyclization with a subsequent π-allyl-Pd cyclization at different locations within the molecule. nih.govnih.gov This method is highly effective for producing a variety of bicyclic ether structures with complete diastereoselectivity for the cis-ring fusion. nih.govnih.gov The versatility of this approach allows for the creation of diverse heterocyclic structures, including those with all-carbon quaternary centers. rsc.org
Chemoenzymatic strategies combine the selectivity of biological catalysts with the power of traditional organic chemistry to achieve highly efficient and enantioselective syntheses. A notable example is the synthesis of (S)-7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, a volatile component of beer aroma. thieme-connect.com
The key step in this synthesis is the biocatalytic hydrolysis of a trisubstituted epoxide. thieme-connect.com This hydrolysis proceeds in an enantioconvergent manner, meaning a racemic starting material is converted into a single enantiomer of the product diol in high yield and enantiomeric excess. thieme-connect.com This chiral diol is then chemically transformed into the final bicyclic ether. This approach highlights the power of enzymes to resolve racemic mixtures effectively, providing a crucial chiral intermediate for the synthesis of the target molecule. thieme-connect.com The use of enzymes in organic media, including green solvents like Cyrene™, is a growing area of interest for developing more sustainable synthetic processes. researchgate.net
The use of readily available chiral molecules from nature, often referred to as the "chiral pool," is a classic and effective strategy for asymmetric synthesis. D-glucose and tartaric acid are prominent examples of such chiral starting materials that have been employed in the synthesis of the 6,8-dioxabicyclo[3.2.1]octane framework. acs.orgoup.comoup.comresearchgate.netacs.org
For instance, synthetic routes to the pheromone (+)-exo-brevicomin have been developed starting from D-glucose derivatives. acs.org Similarly, (S,S)-tartaric acid has served as the starting point for a stereoselective total synthesis of the natural product (+)-asperlin, which features the 6,8-dioxabicyclo[3.2.1]octane skeleton. oup.comoup.com This synthesis involves the transformation of diethyl (S,S)-tartrate through a multi-step sequence to construct the bicyclic core. oup.com
Derivatives of tartaric acid have also been combined with α-amino acids to create novel, conformationally constrained dipeptide isosteres based on the 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid scaffold. acs.org These strategies demonstrate the versatility of using chiral building blocks to construct complex and stereochemically rich molecular architectures.
| Chiral Pool Source | Target Molecule/Scaffold | Key Steps | Reference |
| D-Glucose | (+)-exo-Brevicomin | Multi-step conversion | acs.org |
| (S,S)-Tartaric Acid | (+)-Asperlin | Transformation of diethyl (S,S)-tartrate | oup.comoup.com |
| (R,R)-Tartaric Acid and L-Serine | 3-Aza-6,8-dioxabicyclo[3.2.1]octane dipeptide isostere | Coupling and intramolecular cyclization | researchgate.net |
| Tartaric Acid and α-Amino Acids | 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids | Condensation and trans-acetalization | acs.org |
Boronic Ester Homologation in Chiral Syntheses
A notable advance in the chiral synthesis of the 6,8-dioxabicyclo[3.2.1]octane skeleton involves the homologation of boronic esters. This method provides a high degree of stereocontrol, which is crucial for the synthesis of specific enantiomers.
Detailed research by Matteson and Sadhu demonstrated the efficacy of this approach in the synthesis of insect pheromones, including exo-brevicomin, a derivative of 6,8-dioxabicyclo[3.2.1]octane. pherobase.com Their methodology achieved an impressive 99% chiral selectivity. pherobase.com The key to this high stereocontrol lies in the reaction of α-chloroboronic esters with a nucleophile, where the migration of the alkyl group from boron to the adjacent carbon occurs with a high degree of inversion, establishing the new stereocenter with excellent fidelity. u-tokyo.ac.jp
The general scheme for boronic ester homologation can be summarized as follows:
| Step | Description | Key Features |
| 1 | Reaction of a chiral boronic ester with a chloromethyllithium reagent. | Formation of an α-chloro boronate complex. |
| 2 | 1,2-migration of an alkyl group from boron to the adjacent carbon. | This migration is promoted by a Lewis acid (e.g., ZnCl₂) and proceeds with high stereoselectivity. u-tokyo.ac.jp |
| 3 | Oxidation or other functional group transformation of the resulting boronic ester. | Yields the desired homologated product with a new stereocenter. |
This methodology has been successfully applied to the synthesis of various natural products containing the 1,3-diol substructure, which is a key feature of many 6,8-dioxabicyclo[3.2.1]octane derivatives. u-tokyo.ac.jp
Racemic Synthesis Pathways
While chiral synthesis is essential for obtaining specific enantiomers, racemic syntheses are valuable for producing mixtures of enantiomers, which can then be separated, or for applications where stereochemistry is not critical.
Efficient one-step protocols for the synthesis of racemic substituted 6,8-dioxabicyclo[3.2.1]octanes have been developed. acs.org A notable example involves the reaction of 1,5-diketones with acetylenes in the presence of alkali-metal superbases. researchgate.net This cascade reaction proceeds at elevated temperatures to yield methylene-6,8-dioxabicyclo[3.2.1]octanes in high yields. researchgate.net For symmetrical 1,5-diketones, a single diastereomer is typically formed, highlighting the stereoselectivity of the key cyclization sequence. researchgate.net
Another straightforward one-step preparation involves the acid-catalyzed reaction of δ,ε-epoxy ketones. researchgate.net This method has been employed in the synthesis of several racemic pheromones containing the 6,8-dioxabicyclo[3.2.1]octane ring system. researchgate.netnih.govresearchgate.net
The cyclization of acyclic precursors is a common strategy for constructing the 6,8-dioxabicyclo[3.2.1]octane core. tandfonline.comtandfonline.com One established method involves the Lewis acid-catalyzed acetalization of δ,ε-epoxy ketones, which serves as a key step in the synthesis of various racemic pheromones. researchgate.netnih.gov
A study by Mundy, Lipkowitz, and Dirks explored various cyclization methods for preparing the bicyclic ketal structure. tandfonline.com They investigated the conversion of a dihydroxy ketone intermediate to the corresponding 6,8-dioxabicyclo[3.2.1]octane isomers using methods such as solvomercuration-demercuration and treatment with p-toluenesulfonic acid in benzene. tandfonline.com
| Cyclization Method | Reagents | Observations |
| Solvomercuration-demercuration | Mercuric acetate (B1210297), Sodium borohydride (B1222165) | Effective but expensive and involves toxic mercury. tandfonline.com |
| Acid-catalyzed cyclization | p-toluenesulfonic acid in benzene | A practical alternative to the mercuric-based method. tandfonline.com |
The choice of cyclization strategy can influence the isomeric ratio of the final products. tandfonline.comtandfonline.com
Achmatowicz Rearrangement/Bicycloketalization (AR/BCK) Sequence
A powerful and increasingly utilized strategy for constructing the 6,8-dioxabicyclo[3.2.1]octane core is the sequential Achmatowicz rearrangement followed by bicycloketalization. acs.orgthieme-connect.comacs.org This sequence provides an efficient route to this key structural motif. acs.orgacs.org
The Achmatowicz reaction itself is the oxidative ring expansion of a furfuryl alcohol to a dihydropyranone. nih.gov This intermediate is then subjected to conditions that promote bicycloketalization to form the desired 6,8-dioxabicyclo[3.2.1]octane system. acs.orgacs.org
This methodology has been successfully applied in the total synthesis of several natural products, including (+)-Psoracorylifol B, (+)-ent-Psoracorylifol C, and (+)-Attenol B. acs.orgacs.org The AR/BCK sequence has proven to be a concise and highly efficient method for accessing these complex molecules. acs.org
Synthesis of Functionalized Derivatives and Analogs
The synthesis of functionalized derivatives and analogs of 6,8-dioxabicyclo[3.2.1]octane is crucial for exploring their biological activities and developing new applications. rsc.org
The introduction of amine functional groups into the 6,8-dioxabicyclo[3.2.1]octane scaffold opens up possibilities for creating a diverse range of derivatives with potential pharmaceutical applications. nih.govgoogle.com A solid-phase synthesis approach has been developed for 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds. nih.gov This method involves a three-component reaction between an amine, an α-halo-acetophenone, and a sugar or tartaric acid derivative. nih.gov By anchoring each of the components to a solid support, it is possible to synthesize these aza-bicyclic compounds as either amino alcohols or amido esters. nih.gov
The versatility of this protocol has been demonstrated with various classes of amines and substituted α-halo-acetophenones, showcasing its potential for generating libraries of functionalized derivatives. nih.gov
Pyran Derivative Synthesis from 6,8-Dioxabicyclo[3.2.1]octanes
The 6,8-dioxabicyclo[3.2.1]octane framework serves as a versatile starting point for the synthesis of optically active and functionalized pyran derivatives. These pyrans are valuable intermediates in the synthesis of biologically significant natural products. One established method involves using (1S,5R)-6,8-dioxabicyclo rsc.orgrsc.orgrawdatalibrary.netoctan-4-one as a precursor. nih.gov This ketone can be converted into aminonitriles, which subsequently react with Grignard reagents, such as phenylmagnesium bromide, to yield diastereomeric 4-amino-4-phenyl derivatives. nih.gov
Notably, the synthesis of the parent bicyclo[3.2.1]octane structures can be achieved from readily available starting materials like tartaric acid. Research has also demonstrated the transformation of ketonitriles into pyran derivatives through the formation of an intermediate 2,7-dioxabicyclo[3.2.1]octane derivative, highlighting the diverse pathways available for accessing these heterocyclic systems. beilstein-journals.org
Synthesis of Substituted 6,8-Dioxabicyclo[3.2.1]octane-2,3-diols
Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diols are a class of derivatives that have garnered interest, particularly for their potential application as targeting agents for the asialoglycoprotein receptor (ASGPR) on hepatocytes. google.com A patent describes a series of these compounds, along with their crystal structures and pharmaceutical compositions, for targeted drug delivery. google.com The synthesis of these complex molecules often involves multi-step sequences.
A convergent synthesis strategy has been employed to create a 3,5,7-trisubstituted 6,8-dioxabicyclo[3.2.1]octane core structure, which is a key intermediate for the total synthesis of natural products like cyclodidemniserinol trisulfate. researchgate.net A pivotal step in this strategy is an I2-mediated reaction that facilitates both the deprotection of a p-methoxybenzyl (PMB) ether and the subsequent ring closure in a tandem process. researchgate.net This approach provides an efficient route to highly functionalized core structures. The introduction of substituents, such as an azido (B1232118) group at the C-4 position, leads to compounds like 4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol, further expanding the chemical space of these derivatives.
Synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octanes
The replacement of a carbon atom with nitrogen at the 3-position creates the 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, a class of compounds investigated as conformationally constrained dipeptide isosteres and as ligands for neurotransmitter transporters. acs.orgresearchgate.netnih.gov A general synthetic strategy involves the use of tartaric acid and α-amino acids. acs.org This method proceeds by converting an α-amino acid into its corresponding N-benzylamino alcohol, which is then condensed with a tartaric acid derivative. Subsequent oxidation and acid-catalyzed trans-acetalization yield the desired bicyclic system as single enantiopure diastereoisomers in many cases. acs.org
This versatile strategy has been successfully applied using (R,R)-, (S,S)-, or meso-tartaric acid in combination with various α-amino acids, including glycine, alanine, phenylalanine, and phenylglycine. acs.org To broaden the accessibility and diversity of these scaffolds, a solid-phase synthesis approach has also been developed. nih.gov This method relies on the combination of three components: an amine, an α-halo-acetophenone, and a derivative of either a sugar or tartaric acid. nih.gov By anchoring each of these components to a solid support, the synthesis can be adapted to produce a variety of 3-aza-6,8-dioxabicyclo[3.2.1]octane compounds. nih.gov
| Starting Amino Acid | Starting Tartaric Acid | Resulting Scaffold Type | Reference |
| Glycine | (R,R)-, (S,S)-, or meso- | 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid | acs.org |
| L- and D-Phenylalanine | (R,R)-, (S,S)-, or meso- | 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid | acs.org |
| L- and D-Alanine | (R,R)-, (S,S)-, or meso- | 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid | acs.org |
| (±)-Phenylglycine | (R,R)-, (S,S)-, or meso- | 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid | acs.org |
Synthesis of Steroid Derivatives Containing the 6,8-Dioxabicyclo[3.2.1]octane Moiety
The development of hybrid molecules that incorporate the 6,8-dioxabicyclo[3.2.1]octane core with other complex scaffolds, such as steroids or oxindoles, represents an active area of synthetic exploration. ias.ac.inscispace.com One approach has led to the creation of spiro-oxindole derivatives. ias.ac.in This was achieved through a titanium tetrachloride (TiCl4) catalyzed aldol (B89426) reaction between 2-acetyl-6-methyl-2,3-dihydro-4H-pyran and various isatin (B1672199) derivatives. The reaction proceeds via a tandem construction of C–C and C–O bonds, resulting in a complex molecule containing both the oxindole (B195798) and the 6,8-dioxabicyclo[3.2.1]octane moieties linked by a spiro bridge. ias.ac.in
While not the [3.2.1] system, related work on the synthesis of steroid derivatives containing a 7,8-dioxabicyclo[4.1.1]octane core has also been reported. scispace.com In this synthesis, a bicyclic aniline (B41778) derivative was reacted with estradiol (B170435) or 2-nitroestrone in the presence of formaldehyde (B43269) to form the target steroid conjugates. scispace.com These efforts highlight the potential for creating structurally diverse and potentially bioactive molecules by combining the unique bicyclic ether framework with other established pharmacophores.
Synthetic Methodology Innovations and Challenges
The synthesis of the 6,8-dioxabicyclo[3.2.1]octane core and its derivatives has seen significant innovation, yet it continues to present notable challenges. A primary challenge has been the circumvention of tedious, multistep synthetic sequences that can be inefficient and low-yielding. rsc.org In response, a major area of innovation has been the development of one-pot or cascade reactions that assemble the complex bicyclic framework from simple precursors in a single operation. researchgate.netacs.org The synthesis of 7-ethynyl derivatives from ketones and acetylenes is a prime example of this efficient approach. rsc.orgrawdatalibrary.net
Another innovative trend is the use of biomass-derived starting materials. The compound Cyrene™ (6,8-dioxabicyclo[3.2.1]octan-4-one), which is derived from cellulose, serves as a chiral and renewable starting point for various transformations, including ring-expansion reactions to create novel C6 and C7 synthons. publish.csiro.au
Despite these advances, significant challenges remain. The construction of the densely functionalized core of complex natural products like the zaragozic acids, which feature the 2,8-dioxabicyclo[3.2.1]octane skeleton, is a formidable task. acs.org Specifically, the installation of multiple contiguous stereocenters and adjacent fully substituted carbon atoms requires highly creative and stereoselective strategies. acs.org The development of efficient catalytic asymmetric methods to control the stereochemistry during ring formation is an ongoing goal in the field. ox.ac.uk While progress has been made, particularly with rhodium-catalyzed cycloadditions of carbonyl ylides, the field is still maturing. ox.ac.uk
Biosynthetic Pathways and Metabolic Origins of 6,8 Dioxabicyclo 3.2.1 Octane Derivatives
Proposed Biosynthetic Routes to Brevicomin and Related Compounds
The biosynthesis of exo-brevicomin (B1210355), a key semiochemical for species like the mountain pine beetle (Dendroctonus ponderosae), is believed to occur de novo through the metabolism of fatty acids, rather than from precursors in the mevalonate (B85504) pathway. researchgate.net The proposed pathway initiates with longer-chain fatty acids that undergo β-oxidation. nih.gov
A key intermediate in this pathway is (Z)-6-nonen-2-one. researchgate.net It is hypothesized that this compound is epoxidized to form 6,7-epoxynonan-2-one, which then undergoes an enzyme-catalyzed cyclization to yield exo-brevicomin. nih.govresearchgate.net This final cyclization step is thought to be enzymatic because the keto-epoxide intermediate is stable at physiological pH. nih.gov
The biosynthesis of other related spiroacetals, such as chalcogran (B1201028) and trans-conophthorin, is also suggested to proceed through similar pathways involving fatty acid metabolism. researchgate.net Isotope labeling studies have pointed to 6-nonen-2-one as a precursor for brevicomins. researchgate.net
Enzymatic Mechanisms Involved in Biosynthesis
Several key enzymes have been identified in the biosynthetic pathway of exo-brevicomin in the mountain pine beetle. The conversion of (Z)-6-nonen-2-ol to (Z)-6-nonen-2-one is catalyzed by a short-chain dehydrogenase named (Z)-6-nonen-2-ol dehydrogenase (ZnoDH), which utilizes NAD(P)+ as a cofactor. nih.gov
Following this oxidation, the epoxidation of (Z)-6-nonen-2-one to 6,7-epoxynonan-2-one is carried out by a specific cytochrome P450 enzyme, CYP6CR1. nih.gov This enzyme exhibits high specificity and selectivity for its substrate. nih.gov Together, ZnoDH and CYP6CR1 are considered to catalyze the antepenultimate and penultimate steps in the exo-brevicomin biosynthetic pathway. nih.gov The final cyclization of 6,7-epoxynonan-2-one to form the bicyclic acetal (B89532) structure is also believed to be enzyme-catalyzed, although the specific enzyme responsible has not yet been fully characterized. nih.gov
Precursor Identification and Metabolic Transformations
The biosynthesis of exo-brevicomin originates from fatty acid metabolism. researchgate.net The initial committed step is thought to be the decarboxylation or decarbonylation of ω-3-decenoic acid, which itself is derived from a longer-chain fatty acid precursor through β-oxidation, to produce (Z)-6-nonen-2-ol. nih.gov This secondary alcohol is then oxidized to the ketone (Z)-6-nonen-2-one. nih.govnih.gov This ketone is subsequently epoxidized to 6,7-epoxynonan-2-one, the direct precursor that cyclizes to form exo-brevicomin. nih.govnih.gov
The table below summarizes the key precursors and intermediates in the proposed biosynthetic pathway of exo-brevicomin.
| Precursor/Intermediate | Transformation Step | Product |
| Long-chain fatty acid | β-oxidation | ω-3-decenoic acid |
| ω-3-decenoic acid | Decarboxylation/Decarbonylation | (Z)-6-nonen-2-ol |
| (Z)-6-nonen-2-ol | Oxidation (catalyzed by ZnoDH) | (Z)-6-nonen-2-one |
| (Z)-6-nonen-2-one | Epoxidation (catalyzed by CYP6CR1) | 6,7-epoxynonan-2-one |
| 6,7-epoxynonan-2-one | Enzyme-catalyzed cyclization | exo-Brevicomin |
Natural Occurrence and Biogenic Origins
The 6,8-dioxabicyclo[3.2.1]octane framework is found in a variety of natural products. Exo-brevicomin is a well-known aggregation pheromone for several beetle species, including the destructive mountain pine beetle (Dendroctonus ponderosae). nih.gov It has also been identified in other insects and even in the African elephant. nih.govnih.gov
In the mountain pine beetle, exo-brevicomin is produced in the fat body of male beetles after they emerge from their brood tree. nih.gov This is in contrast to many other bark beetle pheromones, which are often synthesized in the anterior midgut. nih.gov The production of exo-brevicomin is initiated in newly emerged, unfed males. nih.gov
The 2,7-dioxabicyclo[3.2.1]octane moiety, a related bicyclic ether structure, is also a significant fragment in various natural compounds, including colomitides, aplytangene-1, macfarlandins, aplyviolene, and polyrhaphins. researchgate.net
Advanced Spectroscopic and Computational Characterization of 6,8 Dioxabicyclo 3.2.1 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both ¹³C and ¹H NMR provide detailed information about the chemical environment of each carbon and hydrogen atom, respectively, allowing for the unambiguous assignment of the bicyclic skeleton and the stereochemistry of its substituents. While specific spectral data for the unsubstituted parent compound, (1S)-6,8-dioxabicyclo[3.2.1]octane, is not extensively documented in readily available literature, the analysis of its various derivatives demonstrates the power of NMR in this context.
Carbon-13 NMR Spectroscopy
¹³C NMR spectroscopy is crucial for identifying the carbon framework of 6,8-dioxabicyclo[3.2.1]octane derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing key insights into its connectivity and functionalization. For instance, in studies of rearranged 6,8-dioxabicyclo[3.2.1]octan-4-ols, a significant upfield shift of approximately 10 ppm (to δ ≈ 92 ppm) is observed for the chloroacetal carbon compared to the original C5 acetal (B89532) carbon, confirming the occurrence of a skeletal rearrangement. beilstein-journals.org This demonstrates how ¹³C NMR can track changes in the core bicyclic structure during chemical transformations.
The analysis of various substituted derivatives reveals characteristic chemical shift ranges for the carbons in the 6,8-dioxabicyclo[3.2.1]octane system. These values are instrumental in confirming the successful synthesis of new analogues and in assigning their structures.
Table 1: Illustrative ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted 6,8-Dioxabicyclo[3.2.1]octane Derivative (Data represents a representative complex derivative, (1S,2R,3R,4R,5S)-4-acetamido-5-((S)-1,2-dihydroxyethyl)-6,8-dioxabicyclo[3.2.1]octan-2,3-diyl diacetate, to illustrate typical shifts)
| Carbon Atom | Chemical Shift (ppm) |
| C1 (bridgehead) | 102.6 |
| C2 | 76.6 |
| C3 | 76.1 |
| C4 | 56.8 |
| C5 (bridgehead) | 83.0 |
| C7 | 70.2 |
| C-CH₂OH | 61.9 |
| Ac-CH₃ | 22.7 |
| Ac-C=O | 173.6 |
Note: Data extracted from a patent describing a complex derivative. The shifts are illustrative of the general regions for carbons in this bicyclic system.
Proton NMR Spectroscopy
¹H NMR spectroscopy provides complementary information, detailing the proton environment and through-bond coupling (J-coupling), which is critical for determining the relative stereochemistry of the molecule. In the analysis of 6,8-dioxabicyclo[3.2.1]octane derivatives, characteristic changes in the chemical shifts and splitting patterns of key protons serve as diagnostic markers. beilstein-journals.org For example, a downfield shift for the anomeric methine proton (H1) to around δ ≈ 6 ppm can indicate specific substitutions or rearrangements. nih.gov
Furthermore, the difference in chemical shifts for geminal protons, such as those on the oxymethylene bridge (C7), is a sensitive indicator of the local geometry and can change significantly upon structural modification. beilstein-journals.org Two-dimensional NMR techniques, such as HSQC, correlate proton and carbon signals, allowing for definitive assignment of the entire spin system. nih.gov
Table 2: Illustrative ¹H NMR Data for a Substituted 6,8-Dioxabicyclo[3.2.1]octane Derivative (Data represents a representative complex derivative, (1S,2R,3R,4R,5S)-4-acetamido-5-((S)-1,2-dihydroxyethyl)-6,8-dioxabicyclo[3.2.1]octan-2,3-diyl diacetate, to illustrate typical shifts and couplings)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 5.23 | d | 2.0 |
| H4 | 4.14-4.19 | m | - |
| H5 | 3.91-3.94 | m | - |
| H7a | 3.86 | d | 11.6 |
| H7b | 3.90 | d | 11.3 |
Note: Data extracted from a patent describing a complex derivative. The shifts and couplings are illustrative of the analysis applied to this class of compounds.
Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Structure and Chirality
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and conformation. For a chiral molecule like this compound, these techniques, particularly when combined with computational modeling, are exceptionally powerful.
Vibrational Absorption Spectroscopy
Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. The IR absorption and Raman spectra of the parent 6,8-dioxabicyclo[3.2.1]octane have been reported and assigned in detail. spectrabase.com These assignments are guided by ab initio 3-21G geometries and scaled force fields, which predict the vibrational frequencies with high accuracy. spectrabase.com The spectra, typically recorded in the 100–1500 cm⁻¹ region, show characteristic bands corresponding to the various stretching and bending modes of the bicyclic framework. spectrabase.com Computational predictions of absorption intensities using these methods are accurate enough to be highly useful in making definitive spectral assignments.
Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 6,8-Dioxabicyclo[3.2.1]octane
| Experimental IR (Solution) | Calculated Frequency | Assignment Description |
| 866.4 (s) | 866 | CH₂ rock / C-O stretch |
| 896.5 (w) | 897 | CH₂ twist / C-C stretch |
| 1041.5 (vs) | 1041 | C-O stretch / C-C stretch |
| 1109.9 (s) | 1110 | C-O stretch / CH wag |
| 1167.9 (m) | 1168 | CH₂ wag / C-C stretch |
| 1450.3 (m) | 1450 | CH₂ scissoring |
Source: Data derived from studies by Wieser et al. beilstein-journals.org Frequencies are in cm⁻¹. (s = strong, m = medium, w = weak, vs = very strong)
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. As a chiroptical technique, VCD is exceptionally sensitive to the absolute configuration of a chiral molecule. The VCD spectrum of 6,8-dioxabicyclo[3.2.1]octane has been a subject of significant study, serving as a benchmark for theoretical models. arkat-usa.orgnih.gov
The absolute configuration of this compound can be unequivocally determined by comparing its experimental VCD spectrum to spectra predicted by quantum mechanical calculations, particularly Density Functional Theory (DFT). arkat-usa.orggoogle.comnp-mrd.org Calculations using hybrid density functionals like B3LYP with a 6-31G* basis set have shown impressive agreement with experimental VCD spectra, making this a reliable method for stereochemical assignment. nih.govgoogle.com The quality of the prediction is highly dependent on the computational methodology and basis set used. arkat-usa.org
Mass Spectrometry (MS) in Compound Identification and Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For 6,8-dioxabicyclo[3.2.1]octane and its derivatives, MS is used to confirm the identity of synthesized compounds and to study their fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique often used to observe the molecular ion of derivatives, for instance, by detecting the [M+H]⁺ or other adduct ions, which confirms the molecular weight. np-mrd.orgdergipark.org.tr High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound or its fragments.
The fragmentation mechanisms of 6,8-dioxabicyclo[3.2.1]octane derivatives can be elucidated using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID). For example, the fragmentation of the related pheromone frontalin (B1251666) has been studied, where a characteristic retro-Diels-Alder cleavage results in a base peak at m/z 85. nist.gov Such fragmentation data provides structural information and serves as a fingerprint for identification. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) has also been used to identify derivatives like (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol in the thermal decomposition products of materials.
Computational Chemistry and Theoretical Studies.psu.edu
Computational chemistry has emerged as a powerful tool for investigating the structural and spectroscopic properties of 6,8-dioxabicyclo[3.2.1]octane and its derivatives. These theoretical approaches provide valuable insights that complement experimental data, aiding in structural elucidation and the prediction of molecular behavior.
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Predictions.researchgate.netacs.orgresearchgate.netnih.govresearchgate.netacs.org
Density Functional Theory (DFT) has become a method of choice for predicting a range of properties for 6,8-dioxabicyclo[3.2.1]octane systems due to its balance of accuracy and computational cost. nih.govacs.org DFT calculations have been successfully employed to predict structural parameters and various spectroscopic data.
A significant application of DFT is the prediction of optical rotation, which is crucial for determining the absolute configuration of chiral molecules like this compound. researchgate.netnih.govresearchgate.net By calculating the specific rotation ([α]D) and comparing the sign and magnitude with experimental values, the absolute stereochemistry can be confidently assigned. researchgate.netresearchgate.net
Studies have shown that DFT calculations, particularly when using large basis sets that include diffuse functions, can accurately predict the sign of the optical rotation for various 6,8-dioxabicyclo[3.2.1]octane derivatives. researchgate.net While the calculated magnitudes may differ from experimental values by a certain margin, the correct prediction of the sign is often sufficient for unambiguous assignment of the absolute configuration. researchgate.net For instance, the use of Gauge-Invariant Atomic Orbitals (GIAOs) is critical to ensure that the predicted rotation values are independent of the origin of the coordinate system. researchgate.netnih.gov The B3LYP functional is a popular choice for these types of calculations. researchgate.net
The table below summarizes a comparison between experimental and DFT-calculated specific rotations for a set of 6,8-dioxabicyclo[3.2.1]octane derivatives, highlighting the predictive power of this theoretical approach.
| Compound | Experimental [α]D | Calculated [α]D (DFT/B3LYP) | Basis Set |
|---|---|---|---|
| (1S,5R)-2,7,8-Trioxabicyclo[3.2.1]octane | 175.8° | ~150° | aug-cc-pVDZ |
| (1S,5R)-1-Methyl-2,7,8-trioxabicyclo[3.2.1]octane | 139.2° | ~115° | aug-cc-pVDZ |
DFT calculations are highly effective in simulating vibrational spectra, such as infrared (IR) and vibrational circular dichroism (VCD) spectra, for 6,8-dioxabicyclo[3.2.1]octane. acs.orgresearchgate.netrsc.orgrsc.org By calculating the harmonic force fields, atomic polar tensors, and atomic axial tensors, it is possible to generate theoretical spectra that show impressive agreement with experimental data. acs.orgresearchgate.netrsc.org
The choice of the functional and basis set significantly impacts the quality of the predicted spectra. acs.orgresearchgate.net Hybrid functionals like B3LYP, in conjunction with basis sets such as 6-31G*, have been shown to yield excellent results that closely match experimental spectra. acs.orgrsc.orgrsc.org In contrast, local density approximation (LSDA) and other non-hybrid functionals often provide less accurate predictions. acs.orgrsc.orgrsc.org The simulated spectra aid in the assignment of vibrational bands observed in experimental IR and Raman spectra. doi.org
The following table presents a comparison of key experimental and DFT-calculated vibrational frequencies for 6,8-dioxabicyclo[3.2.1]octane, demonstrating the accuracy of the simulations.
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹, B3LYP/6-31G*) |
|---|---|---|
| CH₂ stretch | ~2950 | ~2960 |
| C-O-C stretch | ~1100 | ~1105 |
| Ring deformation | ~950 | ~955 |
A fundamental step in computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 6,8-dioxabicyclo[3.2.1]octane, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure. The accuracy of the optimized geometry is crucial as it forms the basis for subsequent calculations of spectroscopic properties. Studies have shown that the geometries optimized using ab initio 3-21G methods provide a good foundation for assigning vibrational spectra. doi.orgresearchgate.net More advanced DFT calculations can further refine these structures.
The inclusion of solvent effects in computational models is often necessary to improve the agreement between theoretical predictions and experimental results obtained in solution. researchgate.net The Polarized Continuum Model (PCM) is a widely used method to account for the influence of a solvent by representing it as a continuous dielectric medium. researchgate.net For the calculation of optical rotation of 6,8-dioxabicyclo[3.2.1]octanes, the inclusion of solvent effects via PCM has been shown to enhance the accuracy of the predicted values. researchgate.net However, in some cases, the incorporation of solvent effects can increase the deviation from experimental values, indicating the need for more refined solvent models. researchgate.net
Force Field Calculations and Conformational Analysis.psu.eduresearchgate.netacs.org
In addition to DFT, force field calculations are employed for the conformational analysis of 6,8-dioxabicyclo[3.2.1]octane derivatives. researchgate.netacs.org These methods, which are computationally less demanding than DFT, are particularly useful for exploring the conformational landscape of flexible molecules. For instance, the Amber force field has been used in Monte Carlo conformational searches to study the rotational freedom and preferred conformations of related bicyclic systems. acs.org Furthermore, scaled ab initio harmonic force fields, derived from calculations using basis sets like 3-21G, have been successfully used to assign the vibrational spectra of 6,8-dioxabicyclo[3.2.1]octane and its deuterated derivatives with high accuracy. doi.orgresearchgate.net These studies demonstrate that transferring scale factors from smaller molecules can predict frequencies with an average error of about 7.6 cm⁻¹. doi.orgresearchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules and their interactions with their environment. youtube.com For a molecule such as this compound, MD simulations can provide profound insights into the intermolecular forces that govern its behavior in various phases and its interactions with other molecules, such as solvents or biological targets. These simulations model the movement of atoms over time by numerically solving Newton's equations of motion, where the forces between atoms are calculated using a force field. youtube.com
The primary intermolecular interactions that are significant for this compound, a bicyclic acetal, include dipole-dipole interactions and London dispersion forces. The ether oxygen atoms in the bicyclic structure create a permanent dipole moment, leading to dipole-dipole interactions with neighboring molecules. libretexts.orgyoutube.com Additionally, as with all molecules, transient fluctuations in electron density give rise to London dispersion forces, which are a component of the broader van der Waals forces.
While specific MD simulation studies focusing exclusively on the intermolecular interactions of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related structures like ethers, other bicyclic acetals, and anhydrosugars such as levoglucosan. libretexts.orgresearchgate.netnih.gov For instance, research on ethers highlights the importance of dipole-dipole forces and the increasing contribution of London dispersion forces with molecular size. youtube.com Computational studies on 6,8-dioxabicyclo[3.2.1]octane derivatives using methods like Density Functional Theory (DFT) have been employed to understand their structure and reactivity, which are fundamentally influenced by their electronic properties and potential for intermolecular interactions. researchgate.netresearchgate.net
A molecular dynamics simulation would typically involve placing a number of this compound molecules in a simulation box, often with a solvent, and observing their behavior over a set period. The analysis of the resulting trajectories can reveal information about the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and the orientation of the molecules relative to one another. This data provides a quantitative measure of the strength and nature of the intermolecular forces at play.
The following table summarizes the key intermolecular forces expected to be at play for this compound and the structural features responsible for them.
| Intermolecular Force | Structural Origin in this compound |
| Dipole-Dipole Interactions | The polar C-O bonds within the two ether linkages of the bicyclic acetal structure result in a net molecular dipole. |
| London Dispersion Forces | Present due to the transient fluctuations in the electron cloud of the entire molecule. Their strength is proportional to the surface area of the molecule. |
| Interaction Energy Component | Typical Energy Range (kcal/mol) | Description |
| Electrostatics | -2.0 to -5.0 | Arises from the interaction between the permanent charge distributions (dipole moments) of the molecules. |
| Exchange (Pauli Repulsion) | +4.0 to +10.0 | A short-range repulsive force that occurs when the electron clouds of two molecules overlap. |
| Induction (Polarization) | -0.5 to -2.0 | The distortion of the electron cloud of one molecule by the electric field of another, leading to an attractive interaction. |
| Dispersion (London Forces) | -3.0 to -7.0 | Attraction resulting from the correlated instantaneous fluctuations of electron density in interacting molecules. |
| Total Interaction Energy | -1.5 to -4.0 | The sum of all attractive and repulsive components, determining the overall stability of the dimer. |
These tables illustrate the types of detailed insights that can be gained from molecular dynamics simulations and related computational methods regarding the intermolecular interactions of this compound. Such studies are crucial for understanding its physical properties like boiling point and solubility, as well as its interactions in a biological context.
Chemical Ecology and Biological Roles of 6,8 Dioxabicyclo 3.2.1 Octane Derivatives
Role as Semiochemicals in Insect Communication
Derivatives of 6,8-dioxabicyclo[3.2.1]octane are pivotal in the chemical communication systems of numerous insect species, especially bark beetles. researchgate.netuni-bayreuth.de These volatile compounds, known as semiochemicals, mediate critical behaviors such as aggregation and mating. cambridge.org Pheromones, a class of semiochemicals, are used for intraspecific communication and are essential for processes like mate location and coordinating mass attacks on host trees. cambridge.orgresearchgate.net
In several species of bark beetles belonging to the genus Dendroctonus, derivatives of 6,8-dioxabicyclo[3.2.1]octane are key components of their aggregation pheromones. faidherbe.orgmdpi.com These pheromones are crucial for orchestrating synchronized attacks on host trees, a strategy that allows the beetles to overcome the tree's natural defenses. mdpi.com
Brevicomin, specifically its exo- and endo- isomers, is a significant aggregation pheromone component for several bark beetle species. mdpi.comresearchgate.net For instance, exo-brevicomin (B1210355) is a principal attractant produced by female Western pine beetles (Dendroctonus brevicomis). chemical-ecology.netusda.gov In the mountain pine beetle (Dendroctonus ponderosae), males produce highly pure (1R,5S,7R)-exo-brevicomin. uni-bayreuth.de The biosynthesis of exo-brevicomin in D. ponderosae has been found to occur in the fat body. nih.gov
In the southern pine beetle (Dendroctonus frontalis), (+)-endo-brevicomin is produced by males and acts as a potent synergist for the primary aggregation pheromone components. nih.gov Research has shown that pines infested with both male and female D. frontalis are significantly more attractive to other beetles than those infested only with females, highlighting the importance of male-produced brevicomin in mass aggregation. nih.gov The stereoisomeric composition of brevicomin can be species-specific, with different ratios of enantiomers and diastereomers being utilized by different beetle species. uni-bayreuth.de An "iso-exo-brevicomin" has also been identified, though its biological significance is still under investigation. uni-bayreuth.de
Table 1: Role of Brevicomin Isomers in Bark Beetles
| Compound | Species | Sex Producing | Biological Role |
|---|---|---|---|
| (+)-exo-Brevicomin | Dendroctonus brevicomis | Female | Aggregation Pheromone usda.gov |
| (1R,5S,7R)-exo-Brevicomin | Dendroctonus ponderosae | Male | Aggregation Pheromone uni-bayreuth.de |
| (+)-endo-Brevicomin | Dendroctonus frontalis | Male | Synergist for Aggregation Pheromone nih.gov |
| exo-Brevicomin | Dryocoetes autographus | Male | Attractive Compound uni-bayreuth.de |
| exo-Brevicomin | Dryocoetes confusus | Not specified | Pheromone Component uni-bayreuth.de |
Frontalin (B1251666) is a well-documented aggregation pheromone for numerous bark beetle species within the genus Dendroctonus, including the southern pine beetle (D. frontalis) and the mountain pine beetle (D. ponderosae). faidherbe.orgnih.govwikipedia.org It plays a critical role in coordinating mass attacks on host trees. faidherbe.org In D. frontalis, females initiating an attack release a mixture of (-)-frontalin (B1251542), trans-verbenol, and verbenone, which attracts both males and other females to the site. faidherbe.org The biosynthesis of frontalin is thought to occur de novo from acetate (B1210297) via the isoprenoid pathway. nih.gov
The enantiomeric composition of frontalin can vary between sexes and species. For example, in D. frontalis, females primarily produce (-)-frontalin, while males produce mainly (+)-frontalin. wikipedia.org In the red turpentine (B1165885) beetle (Dendroctonus valens), frontalin has a dual function, acting as both a female-produced sex pheromone and an aggregation pheromone. nih.govresearchgate.net At certain concentrations, frontalin significantly increases the number of beetles attracted to a host tree. nih.govresearchgate.net
Table 2: Function of Frontalin in Dendroctonus Species
| Species | Key Function | Details |
|---|---|---|
| Dendroctonus frontalis | Aggregation Pheromone | Females release (-)-frontalin to initiate mass attacks. faidherbe.orgwikipedia.org |
| Dendroctonus ponderosae | Aggregation Pheromone | A key component of the aggregation pheromone blend. faidherbe.org |
| Dendroctonus valens | Dual-function Pheromone | Acts as both an aggregation and a female-produced sex pheromone. nih.govresearchgate.net |
| Dendroctonus jeffreyi | Aggregation Pheromone | Biosynthesis has been studied, showing it's produced via the isoprenoid pathway. nih.gov |
Multistriatin is an essential component of the aggregation pheromone of the European elm bark beetle (Scolytus multistriatus). nih.govacs.org Specifically, α-multistriatin is the active isomer that attracts these beetles. herts.ac.uk This pheromone is released by virgin female beetles that have located a suitable food source, an elm tree, which in turn attracts male beetles. chegg.com This chemical signaling is a key factor in the spread of Dutch elm disease, as the male beetles often carry the fungal pathogen. chegg.com
The chemical signals produced by bark beetles, including 6,8-dioxabicyclo[3.2.1]octane derivatives, are not only involved in intraspecies communication but can also be intercepted by other species. researchgate.net Predators of bark beetles often use these pheromones as kairomones to locate their prey. researchgate.netresearchgate.net Furthermore, these compounds can play a role in mediating competition between different bark beetle species that share the same host resources. chemical-ecology.net For example, certain pheromone components produced by D. brevicomis can inhibit the attraction of competing Ips species. chemical-ecology.net
Within a species, the blend and concentration of these chemical signals can convey complex information. oup.com For instance, in D. frontalis, the ratio of different pheromone components can change over the course of an infestation, signaling to incoming beetles whether a host is already fully colonized and thus limiting intraspecific competition. chemical-ecology.netusda.gov
Aggregation Pheromones in Bark Beetles (e.g., Dendroctonus ponderosae, Dendroctonus frontalis)
Presence and Significance in Other Organisms (e.g., Elephants, Yeast)
Interestingly, compounds with the 6,8-dioxabicyclo[3.2.1]octane structure are not exclusive to insects. Frontalin has been identified in the temporal gland secretions of male Asian elephants (Elephas maximus) during their musth period. wikipedia.orgresearchgate.net The presence of both enantiomeric forms of frontalin in elephants mirrors the situation in some bark beetle species, suggesting a remarkable convergence in chemical signaling across vastly different animal groups. researchgate.netachems.orgoup.com In elephants, frontalin is believed to function as a sex pheromone, signaling mating readiness to females. wikipedia.orgresearchgate.net
The presence of these compounds has also been noted in relation to microorganisms. For instance, frontalin has been associated with Saccharomyces cerevisiae yeast, although its specific biological role in this context is less understood. achems.org
Frontalin as a Musth Pheromone in Asian Elephants
Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) serves as a key chemical signal in the complex social and reproductive lives of Asian elephants (Elephas maximus). oup.comwikipedia.org It is a crucial component of the chemical cocktail released by male elephants during musth, an annual period of heightened aggression and sexual activity. oup.comnih.gov This pheromone is discharged from the temporal glands, as well as in the urine and breath of mature males experiencing musth. oup.comnih.govresearchgate.net
The production and composition of frontalin signal a male's age, maturity, and specific stage of musth, conveying vital information to other elephants. nih.gov Research has demonstrated that the concentration of frontalin in temporal gland secretions increases as a male elephant matures. oup.comnih.govresearchgate.net Furthermore, frontalin exists in two chiral forms, or enantiomers, and the ratio of these enantiomers shifts with age and the progression of musth. nih.govacs.org Younger males tend to produce frontalin mixtures with a higher proportion of one enantiomer, while older, more mature males secrete a more balanced, nearly racemic mixture as they enter their peak musth phase. acs.orgmdpi.com This precise control of molecular chirality is a sophisticated communication method. nih.gov
The response to frontalin varies significantly among elephants, depending on the receiving individual's sex, age, and physiological condition. nih.govresearchgate.net This differential response helps maintain social hierarchies and influences reproductive behaviors. oup.com
Table 1: Behavioral and Chemosensory Responses to Frontalin in Asian Elephants
| Responding Elephant Group | Observed Response to Frontalin | Reference(s) |
| Adult Males | Mostly indifferent. | nih.gov |
| Subadult (Younger) Males | High reactivity, often showing repulsion or avoidance. | nih.gov |
| Females (Luteal Phase) | Low frequency of chemosensory responses. | nih.gov |
| Females (Pregnant) | Significantly more frequent and varied responses, including to the palatal pits. | nih.gov |
| Females (Follicular/Mating Phase) | Most responsive group; exhibit high chemosensory responses and often subsequent mating-related behaviors. | nih.govresearchgate.net |
This chemical messaging system allows elephants to assess a male's reproductive state and social standing before any physical interaction, thereby playing a crucial role in mediating social order and facilitating reproduction. oup.comresearchgate.net The discovery that a compound first identified as an insect pheromone also functions in a complex mammal highlights the convergent evolution of chemical signaling molecules. oup.comnih.gov
Formation During Fatty Acid Metabolism in Fungi
The 2,6-dioxabicyclo[3.2.1]octane ring system, a structural isomer of the frontalin core, is found in a family of fungal polyketides known as aurovertins. nih.govbeilstein-journals.org These compounds, isolated from fungal species like Calcarisporium arbuscula, are inhibitors of ATP synthase. nih.gov Research into the biosynthesis of aurovertins has revealed the enzymatic pathway responsible for constructing this complex bicyclic ether scaffold. nih.govscispace.com
The formation is not a direct product of standard fatty acid metabolism but originates from a highly programmed polyketide synthesis pathway, which utilizes the same basic building blocks (acetyl-CoA and malonyl-CoA) as fatty acid synthesis. nih.govslu.se The biosynthesis of aurovertin (B1171891) E, the simplest member of the family, demonstrates this process. It requires only four key enzymes, showcasing a remarkably efficient pathway. nih.govscispace.com
The process begins with a highly reducing polyketide synthase (PKS) that produces a polyene α-pyrone molecule. nih.gov The subsequent steps to form the distinctive ring structure are catalyzed by a flavin-dependent monooxygenase (FMO) and an epoxide hydrolase. nih.govbeilstein-journals.orgscispace.com
Key Steps in Fungal 2,6-Dioxabicyclo[3.2.1]octane Formation:
Polyene Synthesis : A core PKS enzyme synthesizes a linear polyene precursor. nih.gov
Iterative Epoxidation : A flavin-dependent monooxygenase (FMO) catalyzes multiple, regioselective epoxidation steps on the terminal double bonds of the polyene chain. nih.govscispace.com
Epoxide-Opening Cascade : An epoxide hydrolase catalyzes a controlled cascade of epoxide ring openings. This involves the spatial arrangement of hydroxyl groups that attack the epoxide rings, leading to the formation of the bicyclic structure. nih.govscispace.com The final cyclization is an anti-Baldwin 6-endo-tet reaction, which is also enzymatically controlled. nih.govscispace.com
This biosynthetic strategy, involving iterative oxidation and controlled cyclization of a polyketide chain derived from fatty acid precursors, highlights a sophisticated enzymatic mechanism for creating complex heterocyclic natural products in fungi. nih.govbeilstein-journals.org
Ecological Impact and Research in Pest Management Strategies
Frontalin is a well-characterized and potent semiochemical in the world of insects, particularly for bark beetles of the genus Dendroctonus and other species. wikipedia.orgoup.com Its primary ecological role is as an aggregation pheromone, a chemical signal that attracts other beetles to a host tree, initiating and coordinating mass attacks necessary to overcome the tree's defenses. nih.govresearchgate.net This behavior has a significant ecological impact, driving forest dynamics and, in outbreak situations, leading to widespread tree mortality. nih.govnih.gov In some species or at high concentrations, frontalin can also function as an anti-aggregation pheromone, signaling that a host is fully colonized and prompting beetles to seek new targets. oup.comnih.gov
The critical role of frontalin in bark beetle behavior has made it a focal point of research for developing environmentally sound pest management strategies. researchgate.net These strategies leverage the beetle's own communication system to monitor and control their populations, reducing the reliance on broad-spectrum chemical pesticides. corteva.comscoutlabs.agsuterra.com
Table 2: Applications of Frontalin in Pest Management
| Pest Management Strategy | Description | Research Findings and Examples | Reference(s) |
| Monitoring & Detection | Pheromone-baited traps are used as an early warning system to detect the presence of pests and monitor their population levels and flight activity. | Traps baited with synthetic frontalin, often combined with host kairomones like α-pinene or 3-carene (B45970), effectively capture species like the Southern Pine Beetle and Red Turpentine Beetle. nih.govnau.edu | corteva.comscoutlabs.agwikipedia.orgsemiochemical.com |
| Mass Trapping | A large number of pheromone traps are deployed to capture and remove a significant portion of the pest population from a specific area. | Can reduce beetle populations and is effective on the margins of clear-cuts to capture beetles emerging from slash. semiochemical.com When used to trap the Red Turpentine Beetle (Dendroctonus valens), adding frontalin to traps baited with 3-carene increased the total beetle capture by almost 200%. oup.comnih.govresearchgate.net | researchgate.netscoutlabs.agwikipedia.orgsemiochemical.com |
| Mating Disruption | An area is saturated with synthetic pheromones, which confuses male insects and prevents them from locating females, thereby disrupting reproduction. | This species-specific method effectively reduces pest populations in the next generation without leaving toxic residues or harming beneficial insects like pollinators. corteva.comscoutlabs.agsuterra.com | corteva.comscoutlabs.agsuterra.com |
| Tree Baiting / Trap Trees | Pheromone lures are placed on specific, often less valuable, trees to attract and concentrate beetle attacks, which can then be removed from the forest. | An established integrated pest management (IPM) strategy to contain infestations before logging. The baits initiate an early and concentrated attack on designated trees. researchgate.netsemiochemical.com | researchgate.netsemiochemical.com |
| Predator Manipulation | Pheromones are used to attract natural enemies of the pest to an infested area, enhancing biological control. | Field assays showed that the predator Thanasimus dubius is attracted to frontalin, while the primary pest Ips pini is not. This allows for the selective attraction of predators to an area without luring more pests. nau.edu | nau.edu |
These semiochemical-based tactics are key components of Integrated Pest Management (IPM) programs, offering targeted, effective, and more sustainable solutions for managing destructive forest and agricultural pests. corteva.comscoutlabs.agicipe.org
Research on Biological Activities and Mechanistic Studies of 6,8 Dioxabicyclo 3.2.1 Octane Derivatives Excluding Clinical Human Trial Data
Interactions with Molecular Targets: Enzymes and Receptors
Derivatives of the 6,8-dioxabicyclo[3.2.1]octane system have been shown to interact with several important biological targets, including enzymes and receptors, demonstrating a range of potential therapeutic applications.
Dopamine (B1211576) Transporter (DAT) Ligands and their Affinity/Selectivity
A series of 3-aza-6,8-dioxabicyclo[3.2.1]octanes, which incorporate the core bicyclic structure, have been synthesized and evaluated as ligands for the human dopamine transporter (DAT). google.com These compounds, designed as tropane-like structures with additional heteroatoms, have shown significant affinity and selectivity for monoamine transporters. google.com
In vitro binding assays using [3H]WIN35,428 as the radioligand have been employed to determine the inhibitory potency of these derivatives at the hDAT. google.com Notably, compounds with an N-3 atom substituted with an aryl group have demonstrated considerable affinity for DAT. google.com The orientation of substituents on the bicyclic scaffold has been found to influence the binding affinity and selectivity. mdpi.com
One particular compound, designated as 5d , exhibited a high affinity for DAT with an IC50 value of 21 nM. google.commdpi.com This indicates a strong potential for these derivatives to act as potent DAT ligands. The development of such compounds is of significant interest for understanding and potentially treating central nervous system disorders characterized by altered DAT density. google.com
Table 1: In Vitro Binding Affinity of Compound 5d for hDAT
| Compound | Target | IC50 (nM) |
|---|---|---|
| 5d | hDAT | 21 |
Serotonin (B10506) Transporter (SERT) Interactions
The same series of 3-aza-6,8-dioxabicyclo[3.2.1]octanes was also assessed for their interaction with the human serotonin transporter (hSERT) to determine their selectivity. google.com The binding affinity for hSERT was evaluated using [3H]citalopram as the specific radioligand. google.com
The results revealed that while some of these compounds bind to SERT, their affinity is generally lower than for DAT, indicating a degree of selectivity. For instance, compound 5d , which showed high affinity for DAT, displayed a significantly lower affinity for SERT, with an IC50 value of 1042 nM. google.commdpi.com This demonstrates a good selectivity profile for DAT over SERT. google.com The investigation of these interactions is crucial for developing selective ligands that can differentiate between monoamine transporters. publish.csiro.au
Table 2: In Vitro Binding Affinity of Compound 5d for hSERT
| Compound | Target | IC50 (nM) |
|---|---|---|
| 5d | hSERT | 1042 |
HIV-1 Integrase Inhibition (e.g., Cyclodidemniserinol trisulfate as a derivative)
The 6,8-dioxabicyclo[3.2.1]octane core is a key structural feature of the natural product cyclodidemniserinol trisulfate. google.com This sulfated serinolipid was isolated from the Palauan ascidian Didemnum guttatum and has been identified as an inhibitor of HIV-1 integrase. HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, making it an attractive target for the development of antiretroviral drugs. bohrium.com
The inhibitory activity of cyclodidemniserinol trisulfate against HIV-1 integrase highlights the potential of the 6,8-dioxabicyclo[3.2.1]octane scaffold in the design of new antiviral agents. google.com Synthetic efforts towards the total synthesis of cyclodidemniserinol trisulfate and its analogs are underway to explore the structure-activity relationship and to develop new HIV-1 integrase inhibitors. google.comunibe.ch
Asialoglycoprotein Receptor (ASGPR) Targeting Agents
Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diols have been developed and patented as targeting agents for the asialoglycoprotein receptor (ASGPR). acs.orgresearchgate.net The ASGPR is a lectin predominantly expressed on the surface of hepatocytes and plays a crucial role in the clearance of glycoproteins from circulation. google.comresearchgate.net This makes it an ideal target for liver-specific drug delivery.
These bicyclic derivatives have been designed to mimic the structure of natural ligands for the ASGPR, such as N-acetylgalactosamine (GalNAc). google.com One such bridged ketal compound, a substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol, demonstrated a six-fold higher affinity for the ASGPR compared to GalNAc. google.com This enhanced affinity is attributed to the locked conformation of the bicyclic system, which promotes favorable interactions within the receptor's binding domain. google.com These findings underscore the potential of these derivatives in the development of targeted therapies for liver diseases. acs.org
Biocatalytic Applications of 6,8-Dioxabicyclo[3.2.1]octane Derivatives
The unique structural features of 6,8-dioxabicyclo[3.2.1]octane derivatives also lend themselves to applications in biocatalysis.
Transamination Reactions
Derivatives of 6,8-dioxabicyclo[3.2.1]octane have been utilized as substrates in biocatalytic transamination reactions for the synthesis of chiral amines. Specifically, (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one, also known as Cyrene™, has been the subject of such enzymatic transformations. acs.org
Engineered amine transaminases (ATAs) have been developed to catalyze the asymmetric amination of Cyrene™ to produce the corresponding chiral amine, (1S,4R)-6,8-dioxabicyclo[3.2.1]octan-4-amine (cyrene amine). acs.org This biocatalytic process offers a green and efficient route to this valuable chiral building block, which is an intermediate in the synthesis of pharmaceuticals like Nemtabrutinib. acs.org The use of immobilized transaminases in packed bed reactors has been shown to improve the robustness of the enzyme and streamline the synthesis process. acs.org A patent has been filed for transaminase enzymes specifically for the transamination of (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one, highlighting the industrial relevance of this biocatalytic application. google.com
Investigation of Structure-Activity Relationships (SAR) for Biological Modulators
The 6,8-dioxabicyclo[3.2.1]octane scaffold serves as a conformationally restricted framework that has been exploited in the design of various biologically active molecules. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the potency and selectivity of these derivatives for their respective biological targets.
A significant area of investigation has been the development of ligands for monoamine transporters. For derivatives of 3-aza-6,8-dioxabicyclo[3.2.1]octane, which are tropane-like structures, the substitution at the N-3 position is critical for affinity towards the human dopamine transporter (hDAT) and serotonin transporter (hSERT). nih.govcore.ac.uk Studies have revealed that compounds with an aryl group substituted at the N-3 position show significant affinity and selectivity for these transporters. nih.govcore.ac.uk For instance, one particular derivative, compound 5d, demonstrated a high affinity for hDAT with an IC50 of 21 nM and good selectivity over hSERT (IC50 = 1042 nM). nih.govcore.ac.ukresearchgate.net Further SAR exploration has shown that the presence of an electron-withdrawing group, such as a cyano group, on the benzhydryl moiety can produce highly potent and selective ligands for DAT. researchgate.net The orientation of substituents on the bicyclic core also plays a role; the influence of the orientation of a carbomethoxy group on binding affinity and selectivity for DAT has been a subject of investigation. core.ac.uk
The 6,8-dioxabicyclo[3.2.1]octane core has also been employed as a bioisostere for other cyclic structures to modulate biological activity. frontiersin.orgfrontiersin.org For example, it has been used as a substitute for the cyclohexyl group in designing ligands for the N-methyl-D-aspartate (NMDA) receptor, resulting in CNS-active arylamines with low micromolar activity. frontiersin.orgfrontiersin.org In another study, a substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol was designed as a conformationally locked ligand to mimic the native carbohydrate ligand for the asialoglycoprotein receptor (ASGPR). rsc.org This rigid structure was shown to have a nearly six-fold better affinity than N-acetylgalactosamine (GalNAc). rsc.org
SAR studies have also been extended to other therapeutic areas. In the development of antifertility agents based on zoapatanol (B1236575) analogues, modifying the side chain significantly impacted potency. nih.gov Specifically, the conversion of a 5-keto group on the nonenyl side chain to a hydroxyl group enhanced the biological activity. nih.gov For antifungal applications, it was found that derivatives of levoglucosenone (B1675106) incorporating the 6,8-dioxabicyclo[3.2.1]octane ring system displayed fungicidal activity against Rhizoctonia solani. researchgate.net The introduction of a methylsulfanylmethyl moiety to the bicyclic ring was shown to further increase this fungicidal activity. researchgate.net
The following table summarizes key SAR findings for various 6,8-dioxabicyclo[3.2.1]octane derivatives.
| Biological Target | Scaffold/Derivative Class | Key SAR Findings | Reference(s) |
| Dopamine Transporter (DAT) / Serotonin Transporter (SERT) | 3-Aza-6,8-dioxabicyclo[3.2.1]octanes | Substitution of an aryl group at the N-3 position is crucial for affinity. An N-3 substituted aryl derivative (compound 5d) showed high DAT affinity (IC50 = 21 nM) and selectivity over SERT. | nih.govcore.ac.ukresearchgate.net |
| Dopamine Transporter (DAT) | Tetrahydro-pyran analogues | An electron-withdrawing cyano group on the benzhydryl portion led to the most potent and selective DAT ligand. | researchgate.net |
| NMDA Receptor | Arylamines with 6,8-dioxabicyclo[3.2.1]octane core | The bicyclic system acts as a successful bioisostere for a cyclohexyl group, yielding compounds with low micromolar activity. | frontiersin.orgfrontiersin.org |
| Asialoglycoprotein Receptor (ASGPR) | Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol | A conformationally locked structure showed nearly 6-fold higher affinity than the natural ligand component GalNAc. | rsc.org |
| Fertility Regulation | Zoapatanol analogues (3,8-dioxabicyclo[3.2.1]octane core) | Conversion of a side-chain keto group to a hydroxyl group enhanced antifertility potency. | nih.gov |
| Rhizoctonia solani (fungus) | Levoglucosenone derivatives | The presence of the 6,8-dioxabicyclo[3.2.1]octane ring confers fungicidal activity; a methylsulfanylmethyl moiety increases this activity. | researchgate.net |
In Vitro Assay Methodologies for Validating Biological Activity
A variety of in vitro assay methodologies have been employed to validate the biological activity of 6,8-dioxabicyclo[3.2.1]octane derivatives, reflecting the diverse range of biological targets for these compounds.
For derivatives targeting monoamine transporters, radioligand binding assays are a primary method for determining affinity. nih.govresearchgate.net These competitive binding assays are typically performed using cell lines, such as Chinese Hamster Ovary (CHO) cells, that are engineered to express the human transporters (hDAT and hSERT). nih.gov Specific radioligands, such as [3H]WIN35,428 for hDAT and [3H]citalopram for hSERT, are used to quantify the binding affinity of the test compounds, which is often expressed as an IC50 value. nih.govcore.ac.ukresearchgate.net In addition to binding assays, functional assays that measure the inhibition of neurotransmitter uptake, for example, the uptake of [3H]dopamine ([3H]DA), are also utilized to assess the potency of these compounds. researchgate.net
For other targets, different biophysical and cell-based assays are used. The binding affinity of a 6,8-dioxabicyclo[3.2.1]octane-based library for the catalytic domain of Human Macrophage Metalloelastase (MMP-12) was experimentally confirmed using Nuclear Magnetic Resonance (NMR) experiments. researchgate.net
The potential of these derivatives as anticancer agents has been evaluated using cell-based cytotoxicity assays. frontiersin.orgresearchgate.net These assays typically involve exposing various human cancer cell lines (such as A2780 ovarian cancer cells) to the compounds and measuring the resulting effect on cell viability or proliferation. frontiersin.orgresearchgate.net
Furthermore, chemical genetics represents a powerful approach for high-throughput screening and target identification. mdpi.com A library of peptidomimetics based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane core was screened against Saccharomyces cerevisiae (yeast) strains. mdpi.com In this forward chemical genetics study, the effect of the compounds on yeast cell growth was used as the primary phenotypic readout to identify bioactive "hit" compounds. mdpi.com
The table below outlines various in vitro methodologies used to assess the biological activity of 6,8-dioxabicyclo[3.2.1]octane derivatives.
| Assay Type | Methodology | Biological Target/Application | Reference(s) |
| Radioligand Binding Assay | Competitive binding with specific radioligands ([3H]WIN35,428, [3H]citalopram) in CHO cells expressing human transporters. | Dopamine Transporter (DAT) & Serotonin Transporter (SERT) | nih.govcore.ac.ukresearchgate.net |
| Neurotransmitter Uptake Assay | Measurement of the inhibition of [3H]dopamine uptake in cells. | Dopamine Transporter (DAT) | researchgate.net |
| Biophysical Assay | Nuclear Magnetic Resonance (NMR) experiments to confirm binding to a protein's catalytic domain. | Macrophage Metalloelastase (MMP-12) | researchgate.net |
| Cell-Based Cytotoxicity Assay | Evaluation of compound effects on the viability and growth of human cancer cell lines (e.g., A2780). | Anticancer Activity | frontiersin.orgresearchgate.net |
| Chemical Genetics Screen | High-throughput screening of a compound library against Saccharomyces cerevisiae strains, using cell growth as the phenotype. | Antifungal Activity / Target Identification | mdpi.com |
Chemical Transformations and Reactivity Studies of the 6,8 Dioxabicyclo 3.2.1 Octane System
Bond-Cleavage Reactions
The 6,8-dioxabicyclo[3.2.1]octane framework is known to undergo various bond-cleavage reactions, particularly when functionalized at the 4-position. nih.govresearchgate.net Acid-catalyzed redox isomerizations of 6,8-dioxabicyclo[3.2.1]octan-4-ols, for instance, proceed with the cleavage of the C5-O6 bond to furnish dihydropyranone derivatives. researchgate.net Furthermore, selective cleavage of the C-O bond within the bicyclic ketal structure has been a subject of study to generate functionalized cyclic ethers. thieme-connect.comacs.org These cleavage reactions are instrumental in transforming the rigid bicyclic system into more flexible or differently functionalized scaffolds. beilstein-journals.org
Oxidation and Reduction Reactions
The 6,8-dioxabicyclo[3.2.1]octane system can participate in a range of oxidation and reduction reactions, with the specific outcomes depending on the reagents and reaction conditions. For example, the ketone at C4 in cyrene (a derivative of the parent compound) can be reduced by sodium borohydride (B1222165) (NaBH₄) to selectively form the corresponding alcohol. beilstein-journals.org The oxidation of hydroxyl groups on the bicyclic frame, such as with 2-iodoxybenzoic acid, can be used to generate ketones. google.com The reduction of an azide (B81097) group at the C4 position to an amine has been accomplished using triphenylphosphine (B44618) and water. google.com Additionally, the selective reduction of amide groups in more complex derivatives, such as 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid esters, can be achieved with borane (B79455) dimethyl sulfide (B99878) complex (BH₃·DMS). acs.org
Cycloaddition Reactions (e.g., Carbonyl Ylide Cycloaddition)
Cycloaddition reactions provide a powerful method for constructing the 6,8-dioxabicyclo[3.2.1]octane framework. A prominent example is the 1,3-dipolar cycloaddition of carbonyl ylides. acs.org These reactive intermediates can be generated in situ from α-diazo carbonyl compounds through catalysis by rhodium(II) salts. researchgate.netresearchgate.net The subsequent intramolecular cycloaddition of the carbonyl ylide, where the dipolarophile is tethered to a remote position on the ylide's ring, results in the formation of a bridged oxabicyclo[3.2.1]octane substructure. beilstein-journals.org This strategy has been successfully applied in the asymmetric synthesis of the core structure of natural products like squalestatins and zaragozic acids, where an α-ketoester undergoes a stereoselective carbonyl ylide formation-cycloaddition sequence. beilstein-journals.org
Table 3: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| (1S)-6,8-Dioxabicyclo[3.2.1]octane | This compound | - |
| Thionyl chloride | Thionyl dichloride | SOCl₂ |
| Pyridine (B92270) | Pyridine | - |
| 2-chloro-3,8-dioxabicyclo[3.2.1]octane | 2-chloro-3,8-dioxabicyclo[3.2.1]octane | - |
| Triphenylphosphine | Triphenylphosphane | PPh₃ |
| Carbon tetrabromide | Tetrabromomethane | CBr₄ |
| 2-bromo-3,8-dioxabicyclo[3.2.1]octane | 2-bromo-3,8-dioxabicyclo[3.2.1]octane | - |
| Diethylaminosulfur trifluoride | (Diethylamino)sulfur trifluoride | DAST |
| 2,4-dioxabicyclo[2.2.2]octane | 2,4-Dioxabicyclo[2.2.2]octane | - |
| Cyrene | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | Levoglucosenone (B1675106) |
| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ |
| 2-Iodoxybenzoic acid | 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide | IBX |
| Borane dimethyl sulfide complex | (Dimethyl sulfide)borane | BH₃·SMe₂ |
| Rhodium(II) acetate (B1210297) | Tetrakis(acetato)dirhodium(II) | Rh₂(OAc)₄ |
Intramolecular Acetalization and Ketalization
The formation of the 6,8-dioxabicyclo[3.2.1]octane skeleton is frequently accomplished through intramolecular acetalization or ketalization of a suitably functionalized acyclic precursor. These reactions typically involve the acid-catalyzed cyclization of a dihydroxy aldehyde or dihydroxy ketone, respectively.
One prominent strategy involves the acid-catalyzed intramolecular trans-acetalization. For instance, 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid methyl esters have been synthesized from precursors derived from tartaric acid and α-amino acids. The key step is the oxidation of a hydroxyl group to an aldehyde, which then undergoes acid-catalyzed trans-acetalization with two other hydroxyl groups within the same molecule to form the bicyclic system in good yields. acs.org This approach has been successfully applied to generate a variety of enantiopure diastereoisomers. acs.org
Another powerful method for constructing the 6,8-dioxabicyclo[3.2.1]octane framework is through a cascade reaction involving intramolecular ketalization. A concise synthesis has been developed using a metal-organo relay catalysis system. This protocol starts from vinylethylene carbonates and amine-substituted enones and proceeds through a sequence of N-allylic substitution, Diels-Alder cyclization, and finally, an intramolecular ketalization to afford a diverse range of 6,8-dioxabicyclo[3.2.1]octane derivatives. acs.org This method is notable for its high stereoselectivity and operational simplicity, providing over 50 examples with good isolated yields. acs.org
Furthermore, a ketalization/ring-closing metathesis (K/RCM) strategy has been employed in the synthesis of natural products like didemniserinolipid B. nih.gov This approach involves the bimolecular ketalization of a ketone fragment with a C2-symmetric diene diol, followed by an intramolecular ring-closing metathesis to form the bicyclic ketal. nih.gov This strategy highlights the versatility of intramolecular ketalization in complex molecule synthesis.
The following table summarizes various intramolecular acetalization and ketalization reactions leading to the 6,8-dioxabicyclo[3.2.1]octane system.
| Precursor Type | Reaction | Catalyst/Reagent | Product | Key Features |
| Dihydroxy aldehyde (from tartaric acid and α-amino acids) | Intramolecular trans-acetalization | Acid | 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid methyl esters | High yield, enantiopure diastereoisomers. acs.org |
| Vinylethylene carbonates and amine-substituted enones | Sequential N-allylic substitution, Diels-Alder cyclization, intramolecular ketalization | Palladium/phosphoric acid or palladium/halogen-bonding catalyst | Substituted 6,8-dioxabicyclo[3.2.1]octane derivatives | High stereoselectivity, broad scope, good yields. acs.org |
| Ketone fragment and C2-symmetric diene diol | Ketalization/Ring-Closing Metathesis (K/RCM) | Grubbs catalyst (for RCM) | 6,8-Dioxabicyclo[3.2.1]octene core | Modular and efficient for natural product synthesis. nih.gov |
| 1,5-Diketones and acetylenes | Cascade cyclization | Alkali-metal superbases | Methylene-6,8-dioxabicyclo[3.2.1]octanes | One-pot reaction, high yields (up to 92%). researchgate.net |
| 2-Methyl-4-penten-1,2-diol and aromatic aldehydes | Tandem acetalization, Prins cyclization, intramolecular nucleophilic addition | Indium trichloride | 1,3-Disubstituted 2,6-dioxabicyclo[3.2.1]octane derivatives | One-pot synthesis, high yields. jlu.edu.cn |
Formation and Synthetic Utility of Related Bicyclic Ketals
The 6,8-dioxabicyclo[3.2.1]octane system, once formed, serves as a valuable intermediate for the synthesis of a wide array of other molecules. The inherent reactivity of the bicyclic ketal structure allows for various transformations, including selective bond cleavages and rearrangements.
A significant application is the transformation of these bicyclic ketals into other synthetically useful compounds. For example, these systems can be converted into δ,ε-unsaturated ketones, mono- and diacetoxy ketones, and cyclic ethers. thieme-connect.com One notable transformation is the rearrangement to 1,5-diketones, which can then be used to synthesize cis-1,2-cyclopentanediols and various substituted pyridines. thieme-connect.com
Skeletal rearrangements of the 6,8-dioxabicyclo[3.2.1]octane ring system itself can lead to novel heterocyclic structures. For example, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in pyridine induces an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.gov This rearrangement provides access to a different bicyclic ether framework.
The synthetic utility also extends to the construction of complex natural products. The 6,8-dioxabicyclo[3.2.1]octane core is a key structural element in molecules such as the zaragozic acids (squalestatins). clockss.org Synthetic strategies towards these molecules often rely on the formation of a highly functionalized 6,8-dioxabicyclo[3.2.1]octane intermediate, which is then further elaborated. acs.org
The following table provides examples of the formation and synthetic utility of bicyclic ketals related to the 6,8-dioxabicyclo[3.2.1]octane system.
| Bicyclic Ketal Derivative | Transformation | Reagent(s) | Product(s) | Synthetic Application |
| Substituted 6,8-dioxabicyclo[3.2.1]octanes | One-pot transformation | AlCl₃, AcOH, then Zn | cis-1,2-Cyclopentanediols | Synthesis of carbocyclic systems. thieme-connect.com |
| Substituted 6,8-dioxabicyclo[3.2.1]octanes | Rearrangement | Lewis Acids | 1,5-Diketones | Precursors for pyridines and other heterocycles. thieme-connect.com |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | Skeletal rearrangement | SOCl₂/pyridine | 2-Chloro-3,8-dioxabicyclo[3.2.1]octanes | Access to novel heterocyclic frameworks. nih.gov |
| Functionalized 6,8-dioxabicyclo[3.2.1]octanes | Further functionalization | Various | Zaragozic acid core structure | Total synthesis of complex natural products. clockss.orgacs.org |
| 7-Methylene-6,8-dioxabicyclo[3.2.1]octanes | Not specified | Not specified | Not specified | Building blocks for diverse chemical structures. researchgate.net |
Advanced Research Directions and Future Perspectives
Design and Synthesis of Novel 6,8-Dioxabicyclo[3.2.1]octane Analogs with Enhanced Specificity
The development of new synthetic methodologies is crucial for accessing novel analogs of 6,8-dioxabicyclo[3.2.1]octane with improved biological activity and specificity. Researchers are actively exploring efficient and stereoselective routes to this bicyclic system and its derivatives.
A significant area of research involves the synthesis of analogs of naturally occurring bioactive molecules that feature the 6,8-dioxabicyclo[3.2.1]octane core. For instance, the synthesis of analogs of siladenoserinol A, a potent inhibitor of the p53–Hdm2 interaction, has been a focus. oup.com These synthetic efforts aim to modify the core skeleton and its side chains to understand structure-activity relationships and potentially develop more potent and selective drug candidates. One approach involves the inversion of stereochemistry at key chiral centers of the 6,8-dioxabicyclo[3.2.1]octane backbone. oup.com
Efficient synthetic strategies are paramount. One-pot transformations and the use of catalysts like gold(I) have been successfully employed to construct the bicycloketal core from carbohydrate precursors. oup.com Another innovative approach involves a palladium-organo relay catalysis to construct the 6,8-dioxabicyclo[3.2.1]octane framework from vinylethylene carbonates and amine-substituted enones in a single step, allowing for diastereoselective synthesis. acs.org The development of methods for creating functionalized 6,8-dioxabicyclo[3.2.1]octanes from simple starting materials like aldehydes and methyl vinyl ketone further expands the accessible chemical space. rsc.org
The synthesis of nucleoside analogs incorporating the 6,8-dioxabicyclo[3.2.1]octane framework represents another promising direction. nih.gov For example, a bicyclic nucleoside analog, (1S,5S,6S)-6-hydroxy-5-hydroxymethyl-1-(uracil-1-yl)-3,8-dioxabicyclo[3.2.1]octane, has been synthesized and incorporated into oligodeoxynucleotides. nih.gov Such modifications can influence the conformational properties of nucleic acids and are of interest for developing therapeutic oligonucleotides.
Furthermore, the synthesis of analogs of insect pheromones, such as frontalin (B1251666) and brevicomins, which contain the 6,8-dioxabicyclo[3.2.1]octane skeleton, continues to be an active area of research. acs.org Efficient one-step syntheses of these compounds have been developed, facilitating further investigation into their biological roles and potential applications in pest management. acs.org
The table below summarizes some of the synthetic strategies employed for generating novel 6,8-dioxabicyclo[3.2.1]octane analogs.
| Precursor(s) | Key Reagents/Catalysts | Target Analog/System | Reference |
| Carbohydrates | AuCl(PPh₃)/AgSbF₆/2,6-di-tert-butylpyridine | Siladenoserinol A analogs | oup.com |
| Vinylethylene carbonates, Amine-substituted enones | Palladium-Organo Relay Catalysis | Diastereomeric 6,8-dioxabicyclo[3.2.1]octane frameworks | acs.org |
| Aldehydes, Methyl vinyl ketone | Not specified | Functionalized 6,8-dioxabicyclo[3.2.1]octanes | rsc.org |
| 1-(3'-deoxy-β-D-psicofuranosyl)uracil | Not specified | Bicyclic nucleoside analog | nih.gov |
| Acetylenes, Ketones | KOBut/DMSO, TFA | 7-ethynyl-6,8-dioxabicyclo[3.2.1]octanes | rsc.org |
| Diazodiketoesters, Methyl glyoxylate | Rhodium(II) acetate (B1210297) | Tricarboxylate core of squalestatins | nih.gov |
Exploration of New Biocatalytic Transformations Utilizing 6,8-Dioxabicyclo[3.2.1]octane Scaffolds
The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. The 6,8-dioxabicyclo[3.2.1]octane scaffold is being explored as a substrate in various biocatalytic transformations to generate valuable chiral molecules.
One notable example is the use of epoxide hydrolases from organisms like Rhodococcus for the asymmetric synthesis of natural products. mdpi.com These enzymes can be used in chemoenzymatic reaction procedures to produce compounds such as myrcenediol and 7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, a volatile component contributing to the aroma of beer. mdpi.com
The versatility of biocatalysts from the genus Rhodococcus extends to various other transformations, including those catalyzed by nitrile hydratases, monooxygenases, and cytochrome P450s. mdpi.com While not directly acting on the 6,8-dioxabicyclo[3.2.1]octane core in all reported instances, the broad substrate scope of these enzymes suggests potential for future applications in modifying functionalized 6,8-dioxabicyclo[3.2.1]octane derivatives.
Deeper Elucidation of Biosynthetic Pathways and Enzymes
Understanding the natural biosynthetic pathways that produce 6,8-dioxabicyclo[3.2.1]octane-containing compounds is crucial for harnessing and engineering these systems for biotechnological applications. Research in this area focuses on identifying and characterizing the enzymes responsible for constructing this unique bicyclic scaffold.
For instance, studies on fungal polyketides like the aurovertins, which contain a related 2,6-dioxabicyclo[3.2.1]octane ring, have shed light on how nature assembles these complex structures. acs.org The biosynthesis of aurovertin (B1171891) E has been shown to require only four key enzymes: a polyketide synthase, a methyltransferase, a flavin-dependent monooxygenase, and an epoxide hydrolase. acs.org These enzymes work in concert to transform a linear polyene precursor into the characteristic dioxabicyclo[3.2.1]octane scaffold through a series of regioselective oxidations and epoxide openings. acs.org A key intermediate in this process is a tetrahydrofuranyl polyene, which undergoes epoxidation and a subsequent anti-Baldwin 6-endo-tet ring opening to form the cyclic ether product. acs.org
The elucidation of these pathways not only provides fundamental insights into enzyme function and natural product biosynthesis but also opens the door for synthetic biology approaches to produce novel "unnatural" natural products with potentially valuable biological activities.
Computational Modeling for Structure-Function Relationships and Reaction Mechanisms
Computational chemistry plays an increasingly important role in understanding the properties and reactivity of molecules like 6,8-dioxabicyclo[3.2.1]octane. Theoretical calculations can provide valuable insights that complement experimental studies.
Density functional theory (DFT) has been extensively used to predict various spectroscopic properties of 6,8-dioxabicyclo[3.2.1]octanes. For example, DFT calculations have been employed to predict the optical rotations of different stereoisomers, which can be instrumental in determining the absolute configuration of these chiral molecules. researchgate.net The accuracy of these predictions can be improved by including solvent effects using models like the polarized continuum model (PCM). researchgate.net
Vibrational absorption and vibrational circular dichroism (VCD) spectra have also been predicted using computational methods. acs.org The quality of these predictions is highly dependent on the chosen theoretical methodology and basis set. Studies have shown that using DFT with hybrid functionals like B3LYP and reasonably large basis sets (e.g., 6-31G*) provides results that are in excellent agreement with experimental data. acs.org
Computational modeling is also used to investigate reaction mechanisms involving the 6,8-dioxabicyclo[3.2.1]octane skeleton. For example, in the context of synthesizing the core of squalestatins, DFT calculations were used to study the equilibrium between a 6,8-dioxabicyclo[3.2.1]octane system and its rearranged 2,8-dioxabicyclo[3.2.1]octane counterpart. nih.gov While force field calculations were found to be misleading, DFT correctly predicted a small energy difference between the two isomers. nih.gov Furthermore, the calculation of NMR spectra for the different isomers proved to be a reliable method for their structural assignment. nih.gov
Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols have also been investigated computationally. The mechanism of rearrangement promoted by thionyl chloride or under Appel conditions, leading to a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system, has been proposed based on computational insights. nih.gov
The table below highlights some of the computational methods and their applications in studying 6,8-dioxabicyclo[3.2.1]octane.
| Computational Method | Property/Application | Key Findings | Reference(s) |
| DFT (with GIAO and PCM) | Optical Rotation | Correctly predicts the sign of [α]D; improved accuracy with solvent models. | researchgate.net |
| DFT, MP2, SCF | Vibrational Absorption and VCD Spectra | DFT/B3LYP with 6-31G* basis set provides excellent agreement with experiment. | acs.org |
| DFT | Reaction Equilibrium | Correctly predicted a small energy difference between 6,8- and 2,8-dioxabicyclo[3.2.1]octane isomers. | nih.gov |
| Not specified | Skeletal Rearrangement Mechanism | Proposed a mechanism involving an oxocarbenium ion intermediate. | nih.gov |
Applications in Chemical Biology and Material Science
The unique properties of the 6,8-dioxabicyclo[3.2.1]octane scaffold make it an attractive building block for applications in chemical biology and material science.
In chemical biology, the rigid, conformationally constrained nature of the 6,8-dioxabicyclo[3.2.1]octane core is being exploited in the design of peptidomimetics. For instance, 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds have been developed as mimetics of β-turns in peptides and have been incorporated into cyclic oligopeptide inhibitors. researchgate.net These scaffolds can also serve as templates for the generation of focused libraries of peptidomimetics for drug discovery. researchgate.net A library of such compounds was screened against HIV protease, leading to the identification of hit compounds with sub-micromolar inhibitory activity. researchgate.net
Furthermore, substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diol derivatives are being investigated as targeting agents for the asialoglycoprotein receptor (ASGPR). google.com This receptor is involved in the clearance of glycoproteins from circulation and is a target for liver-specific drug delivery.
In the realm of material science, while still an emerging area, the incorporation of the chiral and rigid 6,8-dioxabicyclo[3.2.1]octane unit into polymers could lead to new materials with interesting properties. The biorenewable nature of some of its precursors, such as levoglucosenone (B1675106) derived from cellulose, adds to its appeal as a sustainable building block. beilstein-journals.org The development of new reactions to modify the bicyclic ring system is expected to expand the range of accessible materials derived from this platform. beilstein-journals.org
Q & A
Q. What methodologies enable comparative studies of substituent effects on biological activity in dioxabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, hydroxy groups).
- In vitro assays : Test derivatives against target enzymes (e.g., pheromone-binding proteins for Frontalin analogs) and correlate activity with steric/electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
